N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at position 1 and a 3-phenylpropanamide moiety at position 5. Its molecular formula is C₂₀H₂₄N₂O₃S, with a molecular weight of 372.48 g/mol and a calculated logP of 3.16, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-14-6-9-17-15-18(11-12-19(17)22)21-20(23)13-10-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,2,6,9-10,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNELVQBHSPDDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Tetrahydroquinoline Derivatives
Substituent Variations on the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is widely utilized in medicinal chemistry. Key structural analogs include:
Notes:
- The positional isomerism (6- vs. 7-substitution) in the tetrahydroquinoline core can significantly alter physicochemical properties and biological interactions. For example, the 7-substituted analog in may exhibit distinct solubility or target binding compared to hypothetical 6-substituted derivatives.
- Ethanesulfonyl groups enhance electronegativity and may influence metabolic stability compared to alkyl or aryl substituents .
Functional Group Comparisons
- Sulfonyl vs. This may reduce passive diffusion but improve target specificity. Amino-propanamide substituents in µ-opioid receptor agonists (e.g., ) prioritize hydrogen-bond donor/acceptor interactions, critical for receptor binding, whereas the phenylpropanamide group in the target compound emphasizes hydrophobic interactions .
Phenylpropanamide vs. Naphthalenylmethyl :
Pharmacological and Physicochemical Data Gaps
While the target compound’s physicochemical profile is well-characterized , direct pharmacological data (e.g., binding affinity, metabolic stability) are absent in the provided evidence. By contrast:
- MOR Agonists (): Exhibit nanomolar-range binding affinities (Ki < 10 nM) due to optimized substituent stereochemistry and aromatic interactions.
- CTDB () : Demonstrated electrochemical adsorption properties on Au electrodes, highlighting substituent-dependent interfacial behavior.
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